6-Chloro-2,3-difluorophenol

説明

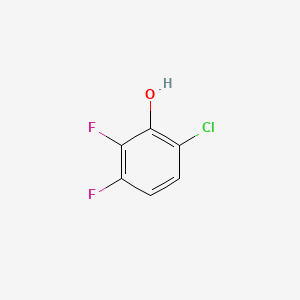

Structure

3D Structure

特性

IUPAC Name |

6-chloro-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTQGYACSLFIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2,3-difluorophenol

Abstract

6-Chloro-2,3-difluorophenol is a halogenated aromatic compound with significant potential as a building block in the fields of pharmaceutical and agrochemical synthesis. The strategic placement of chloro- and fluoro-substituents on the phenol scaffold is a well-established method for modulating key molecular properties such as metabolic stability, binding affinity, acidity (pKa), and lipophilicity.[1][2] This technical guide provides a comprehensive analysis of the anticipated physicochemical properties of 6-Chloro-2,3-difluorophenol. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from structurally similar analogs, established chemical principles, and predictive models. It further details the authoritative experimental protocols required for the empirical determination of these properties, offering a robust framework for researchers, scientists, and drug development professionals working with this or related novel chemical entities.

Molecular Structure and Foundational Data

The foundational step in characterizing any chemical entity is to define its structure and fundamental molecular properties. These values are the bedrock upon which all other physicochemical predictions and experimental designs are built.

Molecular Formula: C₆H₃ClF₂O

Molecular Weight: 164.54 g/mol [3][4]

Structure:

(Note: A 2D representation of the 6-Chloro-2,3-difluorophenol structure)

The molecule incorporates an electron-withdrawing chlorine atom and two fluorine atoms on the aromatic ring, in addition to the hydroxyl group. This combination is expected to significantly influence the compound's electronic distribution, acidity, and intermolecular interactions compared to unsubstituted phenol.

Tabulated Physicochemical Properties

The following table summarizes the core physicochemical properties of 6-Chloro-2,3-difluorophenol. It is critical to note that many of these values are estimated based on data from analogous compounds such as 2,3-difluorophenol and various chlorophenols, and await experimental verification.

| Property | Predicted/Known Value | Rationale & Comparative Insights |

| Physical State | Solid at STP | Predicted based on related substituted phenols like 2,3-difluorophenol (m.p. 39-42 °C) and 2,3-dichlorophenol (m.p. 58 °C), which are solids at room temperature.[5][6] |

| Melting Point | 45 - 60 °C (Estimated) | The introduction of a chlorine atom in place of hydrogen generally increases the melting point due to increased molecular weight and van der Waals forces. This estimate is bracketed by the melting points of 2,3-difluorophenol (39-42 °C) and dichlorophenols.[5] |

| Boiling Point | ~200 - 220 °C (Estimated at 760 mmHg) | Boiling points of related compounds: 2-Chlorophenol (175 °C), 2,4-Dichlorophenol (210 °C). The additional fluorine atoms are expected to place it within this range.[5] |

| Aqueous Solubility | Low | Halogenation and the presence of an aromatic ring decrease water solubility compared to phenol. Expected to be sparingly soluble, similar to other dichlorophenols.[5][6] |

| Acidity (pKa) | 7.0 - 7.8 (Estimated) | The pKa of phenol is ~10. The strongly electron-withdrawing fluorine and chlorine atoms will significantly acidify the hydroxyl proton. For comparison, the pKa of 2,3-dichlorophenol is 7.71 and 2,4-dichlorophenol is 7.90.[5] |

| Lipophilicity (LogP) | 2.5 - 3.2 (Estimated) | The LogP of 2-chlorophenol is 2.17 and 2,4-dichlorophenol is 3.06.[5] The two fluorine atoms will further increase lipophilicity. This parameter is critical for predicting membrane permeability. |

Core Methodologies for Physicochemical Characterization

For any novel compound in a drug development pipeline, empirical determination of its properties is non-negotiable. The following section details the standard, self-validating protocols for characterizing the key parameters outlined above.

Workflow for Physicochemical Profiling

The logical flow of characterization ensures that foundational data informs subsequent, more complex analyses.

Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.

Melting Point Determination (Capillary Method)

-

Expertise & Rationale: The melting point is a primary indicator of purity. A sharp, narrow melting range (≤ 1 °C) suggests a highly pure compound, while a broad range indicates the presence of impurities which depress and broaden the melting point.[2] The capillary method is a standard, low-material-consuming technique.

-

Protocol:

-

Sample Preparation: Finely powder a small amount of dry 6-Chloro-2,3-difluorophenol.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

-

Aqueous Solubility (Shake-Flask Method)

-

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the "gold standard" for determining thermodynamic solubility, ensuring that the solution has reached equilibrium.[2]

-

Protocol:

-

Preparation: Add an excess amount of solid 6-Chloro-2,3-difluorophenol to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the resulting suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot appropriately and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Acidity Constant (pKa) Determination (Potentiometric Titration)

-

Expertise & Rationale: The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. Potentiometric titration is a direct and highly accurate method for measuring this fundamental property.

-

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of 6-Chloro-2,3-difluorophenol in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the phenol has been neutralized to its phenolate form.

-

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control.[7] The combination of NMR, IR, and Mass Spectrometry creates a unique "fingerprint" for the molecule.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Ar-H (Aromatic Protons): Expect two signals in the aromatic region (approx. 6.8-7.5 ppm). The substitution pattern will lead to complex splitting (doublets of doublets).

-

O-H (Hydroxyl Proton): A broad singlet that can appear over a wide chemical shift range (approx. 4-8 ppm). Its position is concentration and solvent-dependent. To confirm this peak, a D₂O shake can be performed; the O-H peak will disappear as the proton exchanges with deuterium.[10]

-

-

¹³C NMR:

-

Expect 6 distinct signals for the aromatic carbons. The carbons bonded to fluorine will show large C-F coupling constants, which is a key diagnostic feature. The chemical shifts will be influenced by the electronegativity of the substituents (C-O > C-Cl, C-F > C-H).

-

-

¹⁹F NMR:

-

This is a crucial technique for any fluorinated compound. Expect two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other (F-F coupling) and to adjacent protons (H-F coupling).

-

Mass Spectrometry (MS)

-

Expertise & Rationale: MS provides the molecular weight and fragmentation pattern, which aids in structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11]

-

Expected Fragmentation:

-

Molecular Ion (M⁺): The parent peak should be observed. A key diagnostic feature will be the M+2 peak at approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[9]

-

Key Fragments: Expect fragmentation patterns involving the loss of Cl•, CO, and potentially HF from the molecular ion.

-

Infrared (IR) Spectroscopy

-

Expertise & Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[10]

-

Characteristic Absorptions:

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[10]

-

C=C Stretch (Aromatic): Medium to weak absorptions around 1450-1600 cm⁻¹.

-

C-O Stretch: A strong absorption around 1200-1260 cm⁻¹.

-

C-F Stretch: Strong, sharp absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-Cl Stretch: An absorption in the lower frequency region, typically 600-800 cm⁻¹.

-

Synthesis and Applications in Drug Discovery

Plausible Synthetic Pathway

While a specific synthesis for 6-Chloro-2,3-difluorophenol is not widely published, a logical route can be proposed based on established organometallic and aromatic substitution chemistry.[12]

Caption: A plausible synthetic route to 6-Chloro-2,3-difluorophenol from commercial starting materials.

Role in Drug Development

The incorporation of chlorine and fluorine into a lead compound is a cornerstone of modern medicinal chemistry.

-

Fluorine: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by Cytochrome P450 enzymes. This can enhance a drug's half-life. Fluorine can also act as a hydrogen bond acceptor and modulate the pKa of nearby functional groups.[1]

-

Chlorine: The chloro-substituent can occupy hydrophobic pockets in target proteins, increasing binding affinity. It is often used to block sites of metabolic oxidation.

Therefore, 6-Chloro-2,3-difluorophenol serves as a valuable scaffold for creating drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

Safety and Handling

-

Hazard Statement: Based on analogous compounds like dichlorophenols and difluorophenols, 6-Chloro-2,3-difluorophenol should be handled as a compound that is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[13] It is likely corrosive and may cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[14][16] Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14][15]

Conclusion

While comprehensive experimental data on 6-Chloro-2,3-difluorophenol remains to be published, this guide provides a robust, scientifically-grounded framework for its characterization. By leveraging predictive methods based on well-understood chemical analogs and detailing the authoritative protocols for empirical validation, this document serves as a critical resource for researchers. The unique combination of substituents makes this molecule a promising intermediate for the development of next-generation pharmaceuticals and specialty chemicals, underscoring the importance of a thorough understanding of its fundamental physicochemical properties.

References

Please note that direct URLs are provided for verification as requested.

- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.

- Angene Chemical. (2021, May 1). Safety Data Sheet.

- Analytical Method Summaries. (2021, May 24).

- Inam-ul-Haque, A., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2).

- Organic Syntheses Procedure. Difluoromethylation of Phenols.

- Chem-Impex. 6-Amino-2,3-difluorophenol.

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.

- Chem-Impex. 2,3-Difluorophenol.

- Benchchem. Comparative Analysis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Purity: A Guide to HPLC and GC-MS Techniques.

- Sigma-Aldrich. 2,3-Difluorophenol 98 6418-38-8.

- Agency for Toxic Substances and Disease Registry. (2022, June). Toxicological Profile for Chlorophenols.

- Chemcasts. Thermophysical Properties of 6-Chloro-2-fluoro-3-methylbenzonitrile.

- National Center for Biotechnology Information. (2022, June). Table 4-2, Physical and Chemical Properties of Chlorophenol Compounds.

- Sigma-Aldrich. 3-Chloro-2,6-difluorophenol AldrichCPR.

- Dabos. 6-CHLORO-2 3-DIFLUOROPHENOL 25G.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 80879, 2,3-Difluorophenol.

- Sigma-Aldrich. 2,4-Difluorophenol 99 367-27-1.

- Sigma-Aldrich. 3-Chloro-2,6-difluorophenol AldrichCPR.

- Sigma-Aldrich. 3-Chloro-2,6-difluorophenol AldrichCPR.

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of 2,3-Difluoro-6-nitrophenol: A Market Analysis by Manufacturer.

- Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences, 10, 1583–1624.

- Benchchem Technical Support Team. (2025, December). Application of 2,3-Difluorophenol in Polymer Synthesis: Application Notes and Protocols.

- Google Patents. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.

- Sal-amiri, S., & Al-aboudi, A. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health.

- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane.

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Ramachandran Research Group, Purdue University. Fluoroorganic Chemistry.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11334, 2,3-Dichlorophenol.

- Organic Chemistry at CU Boulder. Spectroscopy Problems.

- 2,3-Difluorophenol.

- ChemicalBook. 2,3-Difluorophenol CAS#: 6418-38-8.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 123051, 2,4-Difluorophenol.

- Cheméo. 2,3-Difluorophenol (CAS 6418-38-8) - Chemical & Physical Properties.

- ChemicalBook. 3,5-Difluorophenol | 2713-34-0.

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Chloro-2,6-difluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Chloro-2,6-difluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. lehigh.edu [lehigh.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bg.copernicus.org [bg.copernicus.org]

- 12. nbinno.com [nbinno.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Chloro-2,3-difluorophenol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,3-difluorophenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and a chlorine atom on the phenolic ring, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of complex molecules. The strategic placement of these halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a sought-after intermediate in the development of novel pharmaceuticals. This guide provides a comprehensive overview of the chemical's structure, properties, a plausible synthetic approach, its applications in drug development, and essential safety and handling information.

Core Compound Identification

Chemical Structure:

Chemical Structure of 6-Chloro-2,3-difluorophenol

| Identifier | Value |

| CAS Number | 186590-18-1 |

| Molecular Formula | C₆H₃ClF₂O |

| Molecular Weight | 164.54 g/mol |

| IUPAC Name | 6-chloro-2,3-difluorophenol |

| SMILES | Oc1c(F)c(F)ccc1Cl |

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for 6-chloro-2,3-difluorophenol is not extensively published, the following properties can be inferred based on its structure and data from similar halogenated phenols.

Table of Physicochemical Properties:

| Property | Value (Estimated) | Notes |

| Melting Point | Not available | Expected to be a low-melting solid. |

| Boiling Point | Not available | Expected to be significantly higher than non-halogenated phenol. |

| Solubility | Sparingly soluble in water | Soluble in common organic solvents like ethanol, acetone, and dichloromethane. |

| pKa | ~7-8 | The acidity of the phenolic hydroxyl group is enhanced by the electron-withdrawing effects of the fluorine and chlorine atoms. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine and chlorine atoms. The phenolic proton would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens and hydroxyl group. Carbon-fluorine coupling would be observed.

-

¹⁹F NMR: The fluorine NMR spectrum would show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to adjacent protons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of CO and halogen atoms.

Synthesis of 6-Chloro-2,3-difluorophenol

A specific, validated synthetic protocol for 6-chloro-2,3-difluorophenol is not widely published. However, a plausible synthetic route can be designed based on established organometallic and halogenation reactions. One potential approach involves the ortho-lithiation and subsequent chlorination of 2,3-difluorophenol.

Proposed Synthetic Workflow:

Proposed synthesis workflow for 6-Chloro-2,3-difluorophenol.

Experimental Protocol (Hypothetical):

-

Protection of the Hydroxyl Group: The hydroxyl group of 2,3-difluorophenol is first protected to prevent its reaction with the organolithium reagent. A common protecting group for phenols is the methoxymethyl (MOM) group.

-

Directed ortho-Lithiation: The protected 2,3-difluorophenol is then subjected to directed ortho-lithiation using a strong base such as n-butyllithium (n-BuLi) at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF). The directing effect of the methoxymethyl ether group would favor lithiation at the C6 position.

-

Chlorination: A suitable chlorinating agent, such as N-chlorosuccinimide (NCS), is then added to the reaction mixture to introduce the chlorine atom at the lithiated position.

-

Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired 6-chloro-2,3-difluorophenol.

Self-Validation: The progress of the reaction at each step should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete conversion of the starting material and the formation of the desired intermediate. The final product should be purified by column chromatography and its structure confirmed by spectroscopic methods (NMR, MS, IR).

Applications in Drug Development

The incorporation of fluorine and chlorine atoms into drug candidates can significantly enhance their pharmacological properties.[1] Fluorine, in particular, can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The presence of a chlorine atom can also contribute to increased lipophilicity and improved membrane permeability.

While specific examples of drugs containing the 6-chloro-2,3-difluorophenol moiety are not prevalent in the literature, its structural motifs are found in various classes of bioactive molecules. For instance, fluorinated and chlorinated phenols are key intermediates in the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that bind within the ATP-binding pocket of the enzyme. The halogen substituents can form crucial interactions with the protein and enhance the inhibitor's potency and selectivity.

-

Antiviral and Antimicrobial Agents: Halogenated phenols have been explored for their potential as antiviral and antimicrobial agents. The electronic properties conferred by the halogens can influence the compound's ability to disrupt viral or bacterial processes.

-

Central Nervous System (CNS) Drugs: The lipophilicity imparted by halogen atoms can facilitate the penetration of the blood-brain barrier, a critical requirement for drugs targeting the CNS. The 6-amino-2,3-difluorophenol derivative, for example, is a key intermediate in the synthesis of agents targeting neurological disorders.[2]

The unique substitution pattern of 6-chloro-2,3-difluorophenol makes it a valuable scaffold for generating compound libraries for high-throughput screening in drug discovery campaigns. Its reactivity allows for further functionalization at the hydroxyl group and the remaining aromatic positions, enabling the exploration of a diverse chemical space.

Safety and Handling

Detailed safety information for 6-chloro-2,3-difluorophenol is not available. However, based on the data for structurally similar compounds such as 2,3-difluorophenol and other chlorinated phenols, the following precautions should be taken[3][4]:

GHS Hazard Classification (Anticipated):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or with heated material.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

Conclusion

6-Chloro-2,3-difluorophenol is a halogenated phenol with significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials. While detailed experimental data for this specific isomer is limited, its structural features suggest that it can impart desirable properties to target molecules. The proposed synthetic route provides a plausible method for its preparation, and the safety precautions outlined, based on related compounds, offer guidance for its handling. As the demand for sophisticated fluorinated and chlorinated intermediates in drug discovery continues to grow, compounds like 6-chloro-2,3-difluorophenol are likely to play an increasingly important role in the development of next-generation therapeutics.

References

- Thermo Fisher Scientific. Safety Data Sheet: 5-Chloro-2,3-difluoropyridine. 2025-09-24.

- Thermo Fisher Scientific. Safety Data Sheet: 2,3-Difluorophenol. 2024-03-29.

- Thermo Fisher Scientific. Safety Data Sheet: 2,6-Difluorophenol. 2025-09-10.

-

Ningbo Inno Pharmchem Co., Ltd. The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. [Link]

- Hertweck, C. High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. 2013-03-08.

-

National Institute of Standards and Technology. Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. [Link]

- ERIC.

-

MDPI. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]

-

National Institutes of Health. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

- Google Patents.

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Feasibility of 2,3-Difluoro-6-nitrophenol: A Market Analysis by Manufacturer. [Link]

-

National Institute of Standards and Technology. Phenol, 2,6-dichloro-. [Link]

- Ningbo Inno Pharmchem Co., Ltd.

- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. 2013-10-30.

- National Institutes of Health. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. 2013-10-30.

-

National Institute of Standards and Technology. Phenol, 2,4,6-trichloro-. [Link]

-

National Institute of Standards and Technology. Phenol, 2-chloro-. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-2,3-difluorophenol

Introduction

6-Chloro-2,3-difluorophenol is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of chlorine and fluorine atoms on the phenol ring is expected to significantly influence its physicochemical properties, including solubility and chemical stability. A thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to ensure efficient process development, formulation, and safe handling of this compound.

This technical guide provides a comprehensive overview of the solubility and stability of 6-Chloro-2,3-difluorophenol. In the absence of extensive published data for this specific molecule, this document outlines a systematic approach to experimentally determine these critical parameters. The methodologies described are grounded in established principles of physical and organic chemistry and draw parallels from structurally related compounds.

Physicochemical Properties

Table 1: Predicted and Known Physicochemical Properties of 6-Chloro-2,3-difluorophenol and Related Analogs

| Property | 6-Chloro-2,3-difluorophenol (Predicted) | 2,3-Difluorophenol[1][2][3][4][5] | 2,3-Dichlorophenol[6] | 3-Chloro-2,6-difluorophenol[7] |

| Molecular Formula | C₆H₃ClF₂O | C₆H₄F₂O | C₆H₄Cl₂O | C₆H₃ClF₂O |

| Molecular Weight | 164.54 g/mol | 130.09 g/mol | 163.00 g/mol | 164.54 g/mol |

| Appearance | Likely a solid at room temperature | White or colorless to almost white or almost colorless powder to lump to clear liquid | Solid | Solid |

| Melting Point (°C) | To be determined | 39-42 | 60 | Not available |

| Boiling Point (°C) | To be determined | 54 °C at 25 mmHg | 214 | Not available |

| pKa | To be determined (likely acidic) | ~7.71 (Predicted) | 7.45 | Not available |

Solubility Profile: A Proposed Experimental Investigation

The solubility of 6-Chloro-2,3-difluorophenol in various solvents is a critical parameter for its use in synthesis, purification, and formulation. The following section details a proposed experimental workflow to comprehensively determine its solubility.

Experimental Workflow for Solubility Determination

Caption: Proposed workflow for determining the solubility of 6-Chloro-2,3-difluorophenol.

Detailed Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: A diverse set of solvents should be chosen to represent a range of polarities. This should include:

-

Aqueous: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 7.4, 9.0).

-

Polar Protic: Methanol, ethanol, isopropanol.

-

Polar Aprotic: Acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

-

Nonpolar: Toluene, hexane, dichloromethane.

-

-

Equilibration:

-

An excess of solid 6-Chloro-2,3-difluorophenol is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, the samples are allowed to stand, and the supernatant is carefully filtered through a 0.22 µm syringe filter to remove any undissolved solid.

-

The filtrate is then diluted with an appropriate solvent for analysis.

-

The concentration of 6-Chloro-2,3-difluorophenol in the diluted sample is determined using a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method.[8][9][10]

-

Table 2: Proposed Table for Reporting Solubility Data of 6-Chloro-2,3-difluorophenol

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | 25 | ||

| PBS (pH 7.4) | 37 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 |

Stability Profile: A Comprehensive Evaluation

Assessing the stability of 6-Chloro-2,3-difluorophenol under various stress conditions is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Caption: Workflow for forced degradation studies of 6-Chloro-2,3-difluorophenol.

Detailed Protocols for Stability Testing

-

Thermal Stability:

-

Solid samples of 6-Chloro-2,3-difluorophenol should be stored in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

Samples should be analyzed at predetermined time points (e.g., 1, 2, 4, and 8 weeks) for the appearance of degradation products and any change in purity.

-

Based on the behavior of other phenols, thermal decomposition at very high temperatures could lead to the formation of hazardous products.[11]

-

-

Photostability:

-

Solutions of 6-Chloro-2,3-difluorophenol in a transparent solvent (e.g., acetonitrile or methanol) and as a solid powder should be exposed to a light source that provides both ultraviolet (UV) and visible light, as specified in ICH guideline Q1B.[12][13]

-

The exposure should be for a defined duration, and samples should be analyzed for degradation. A dark control should be run in parallel.

-

Molecules that can absorb light at wavelengths of 320 nm or higher are at a higher risk of photodegradation.[12]

-

-

Oxidative Stability:

-

A solution of 6-Chloro-2,3-difluorophenol should be treated with an oxidizing agent, such as hydrogen peroxide, at room temperature.

-

Samples should be taken at various time intervals and analyzed for degradation.

-

Oxidation of phenols can lead to the formation of quinone-like structures or ring-opening products.[11][14]

-

-

pH Stability (Hydrolysis):

-

Solutions of 6-Chloro-2,3-difluorophenol should be prepared in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

-

These solutions should be maintained at a controlled temperature, and samples analyzed over time to assess the rate of hydrolysis.

-

Phenols are generally more stable in acidic to neutral conditions and can ionize and become more susceptible to oxidation at higher pH.

-

Potential Degradation Pathways

Based on the known chemistry of chlorophenols, potential degradation pathways for 6-Chloro-2,3-difluorophenol could involve:

-

Oxidation: Formation of chlorocatechols and subsequent ring cleavage.[15][16][17]

-

Reductive dehalogenation: Removal of the chlorine atom to form 2,3-difluorophenol, which can then undergo further degradation.[17]

-

Hydroxylation: Introduction of additional hydroxyl groups to the aromatic ring.[18]

Analytical Methodologies

The accurate determination of solubility and stability relies on robust analytical methods.

Table 3: Recommended Analytical Techniques

| Technique | Application | Rationale |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification in solubility and stability studies. | Provides excellent resolution for separating the parent compound from potential impurities and degradants. UV detection is suitable for phenolic compounds.[10] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and degradation products. | Offers high sensitivity and structural information for volatile compounds. Derivatization may be necessary for less volatile phenols.[8][19] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and characterization of non-volatile degradation products. | Enables the identification of degradants by providing molecular weight and fragmentation data. |

| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal events. | Useful for characterizing the solid-state properties and assessing thermal stability.[14] |

Safe Handling and Storage

Proper handling and storage procedures are essential when working with halogenated phenols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[20]

-

Ventilation: Handle 6-Chloro-2,3-difluorophenol in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or solutions.[20][21]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[11][21][22][23] It should be protected from light.[20]

-

Waste Disposal: Dispose of waste containing 6-Chloro-2,3-difluorophenol in accordance with local, state, and federal regulations for hazardous chemical waste.[21][22]

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of 6-Chloro-2,3-difluorophenol. By following the proposed experimental protocols, researchers can generate the necessary data to support the development of this compound for its intended applications. The emphasis on systematic investigation and the use of robust analytical techniques will ensure the generation of high-quality, reliable data, which is indispensable for scientific and developmental success.

References

-

Degradation of phenols and chlorophenols. (n.d.). Slideshare. Retrieved from [Link]

-

Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 31. Retrieved from [Link]

-

Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. ResearchGate. Retrieved from [Link]

-

Bacterial degradation pathways for 4-chlorophenol. (a) 4-Chlorophenol... (n.d.). ResearchGate. Retrieved from [Link]

-

Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. ResearchGate. Retrieved from [Link]

-

Method 8041A. (2000). EPA. Retrieved from [Link]

-

Handling and Storage of Hazardous Materials. (2020). University of Colorado Colorado Springs. Retrieved from [Link]

-

Chemical Storage and Handling Recommendations. (2016). New York State Department of Environmental Conservation. Retrieved from [Link]

-

III Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

-

Analytical Method Summaries. (2021). Eurofins. Retrieved from [Link]

-

Chromatographic Determination of Chlorophenols. (2006). Journal of the Chemical Society of Pakistan. Retrieved from [Link]

-

Phenol. (n.d.). Office of Environment, Health & Safety, UC Berkeley. Retrieved from [Link]

-

Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. Retrieved from [Link]

-

Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

-

Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996). International Council for Harmonisation. Retrieved from [Link]

-

2,3-Dichlorophenol. (n.d.). PubChem. Retrieved from [Link]

-

Kawamura, T., Okada, S., & Yamaki, J. I. (2006). Thermal stability of LiPF6 salt and Li-ion battery electrolytes containing LiPF6. Journal of Power Sources, 156(2), 547-554. Retrieved from [Link]

-

2-Chloro-3,5-difluorophenol. (n.d.). PubChem. Retrieved from [Link]

-

6-CHLORO-2 3-DIFLUOROPHENOL 25G. (n.d.). Dabos. Retrieved from [Link]

-

2,3-Difluorophenol. (n.d.). PubChem. Retrieved from [Link]

-

Ciemniewska, A., et al. (2023). Chemical Characteristics and Thermal Oxidative Stability of Novel Cold-Pressed Oil Blends: GC, LF NMR, and DSC Studies. Molecules, 28(13), 5035. Retrieved from [Link]

-

García-Moreno, P. J., et al. (2023). Comparative Study on the Oxidative Stability of Encapsulated Fish Oil by Monoaxial or Coaxial Electrospraying and Spray-Drying. Foods, 12(3), 508. Retrieved from [Link]

-

2,3,6-Trichlorophenol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 2,3-Difluorophenol 98 6418-38-8 [sigmaaldrich.com]

- 2. 2,3-Difluorophenol CAS#: 6418-38-8 [m.chemicalbook.com]

- 3. 2,3-Difluorophenol | C6H4F2O | CID 80879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-2,6-difluorophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. env.go.jp [env.go.jp]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. q1scientific.com [q1scientific.com]

- 13. database.ich.org [database.ich.org]

- 14. mdpi.com [mdpi.com]

- 15. degradation of phenols and chlorophenols | PPTX [slideshare.net]

- 16. Bacterial Degradation of Chlorophenols: Pathways, Biochemica, and Genetic Aspects | Semantic Scholar [semanticscholar.org]

- 17. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. settek.com [settek.com]

- 20. ehs.yale.edu [ehs.yale.edu]

- 21. ehs.berkeley.edu [ehs.berkeley.edu]

- 22. ehs.umich.edu [ehs.umich.edu]

- 23. dess.uccs.edu [dess.uccs.edu]

An In-depth Technical Guide to 6-Chloro-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-2,3-difluorophenol, a halogenated aromatic compound with significant potential as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While specific data for this particular isomer is not extensively documented in public literature, this guide synthesizes available information and provides expert insights into its properties, synthesis, and potential applications based on established chemical principles and data from structurally related compounds.

Molecular Structure and Physicochemical Properties

6-Chloro-2,3-difluorophenol is a substituted phenol with the molecular formula C₆H₃ClF₂O. The strategic placement of a chlorine and two fluorine atoms on the phenolic ring significantly influences its electronic properties, acidity, and reactivity.

Table 1: Predicted Physicochemical Properties of 6-Chloro-2,3-difluorophenol

| Property | Predicted Value | Remarks |

| Molecular Weight | 164.54 g/mol | Calculated from the atomic weights of its constituent elements. |

| Appearance | Colorless to light-colored solid | Based on similar substituted phenols. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Expected to be higher than 2,3-difluorophenol due to the chlorine atom. |

| pKa | Not available | The electron-withdrawing nature of the halogens will increase the acidity of the phenolic proton compared to phenol. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, dichloromethane). | Typical for halogenated phenols. |

Synthesis of 6-Chloro-2,3-difluorophenol: A Proposed Pathway

Proposed Synthetic Workflow

A logical approach to the synthesis of 6-chloro-2,3-difluorophenol is the direct chlorination of 2,3-difluorophenol. The directing effects of the hydroxyl and fluoro groups will influence the position of chlorination. The hydroxyl group is a strong activating and ortho-, para-directing group. The fluorine atoms are deactivating but also ortho-, para-directing. The interplay of these effects will determine the regioselectivity of the chlorination.

Caption: Proposed synthetic workflow for 6-Chloro-2,3-difluorophenol.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2,3-difluorophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask, add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1.1 equivalents) dropwise at 0 °C.

-

Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired 6-chloro-2,3-difluorophenol isomer.

Spectroscopic Characterization (Predicted)

The structural elucidation of 6-chloro-2,3-difluorophenol would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen and hydroxyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six signals for the aromatic carbons. The carbons attached to the fluorine atoms will show characteristic C-F coupling.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated aromatic compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, with F-F and F-H coupling observed.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-O stretching, and C-H stretching of the aromatic ring. The C-Cl and C-F stretching vibrations will appear in the fingerprint region.[1][2]

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Reactivity and Potential Applications

The presence of the hydroxyl group and multiple halogen substituents makes 6-chloro-2,3-difluorophenol a versatile intermediate for further chemical modifications.

Key Reactions

-

O-Alkylation and O-Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to form ethers.

-

Electrophilic Aromatic Substitution: The remaining unsubstituted position on the aromatic ring can undergo further electrophilic substitution, although the ring is deactivated by the halogens.

-

Nucleophilic Aromatic Substitution: Under certain conditions, the halogen atoms, particularly the chlorine, could be displaced by strong nucleophiles.

Potential Applications in Drug Development and Agrochemicals

Halogenated phenols are important precursors in the synthesis of a wide range of biologically active molecules. The incorporation of fluorine atoms can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] 6-Chloro-2,3-difluorophenol could serve as a key starting material for the synthesis of novel pharmaceuticals and agrochemicals. For instance, related difluorophenol derivatives are used in the synthesis of antifungal agents and other therapeutic compounds.[5]

Caption: Potential application areas for 6-Chloro-2,3-difluorophenol.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-chloro-2,3-difluorophenol is not widely available, the safety precautions should be based on those for similar halogenated phenols. These compounds are generally considered hazardous.

-

Health Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or under a fume hood.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

6-Chloro-2,3-difluorophenol represents a promising, albeit under-documented, chemical entity for synthetic chemists. Its unique substitution pattern offers a valuable platform for the development of novel molecules with potential applications in medicine and agriculture. This guide provides a foundational understanding of its predicted properties and outlines a rational approach to its synthesis and characterization, thereby enabling researchers to explore its full potential. Further experimental validation of the data presented here is encouraged to build a more complete profile of this compound.

References

-

Electronic Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Key, B. D., Howell, R. D., & Mason, C. S. (1997). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 63(7), 2663–2669.

- Process for the preparation of 2,3-difluoro-6-nitrophenol. (1992). Google Patents.

-

6-CHLORO-2 3-DIFLUOROPHENOL 25G - PC302898-25G. (n.d.). Dabos. Retrieved from [Link]

- Prepn process of 2-fluoro-6-chlorophenol. (2007). Google Patents.

-

The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Oxygen scavenging compositions, articles containing same, and methods of their use. (2022). PubChem. Retrieved from [Link]

-

Difluoromethylation of Phenols. (n.d.). Organic Syntheses. Retrieved from [Link]

- METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL. (1992). Google Patents.

- 2,3-difluorophenol derivatives. (1998). Google Patents.

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. (2022). Molecules, 27(23), 8295.

-

Measuring 13C NMR Spectra. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

2,3-Difluorophenol. (n.d.). Retrieved from [Link]

-

Exploring the Feasibility of 2,3-Difluoro-6-nitrophenol: A Market Analysis by Manufacturer. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Phenol, 2,6-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Phenol, 2,6-dichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Phenol, 2,4,6-trichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

[V(CNXYL)6]-[PF6] - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

1-Chloro-2,5-difluorobenzene. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing 6-Chloro-2,3-difluorophenol: From Supplier Validation to Application

For the discerning researcher in drug development and advanced materials science, the integrity of each molecular building block is paramount. The sourcing of specialized reagents like 6-Chloro-2,3-difluorophenol (CAS No. 186590-18-1) is a critical, yet often underestimated, step that directly impacts experimental reproducibility and the ultimate success of a research campaign. This guide provides an in-depth technical overview of 6-Chloro-2,3-difluorophenol, outlines a robust methodology for supplier evaluation, and discusses its application context in modern research.

The Strategic Importance of 6-Chloro-2,3-difluorophenol in Synthesis

6-Chloro-2,3-difluorophenol is a halogenated aromatic compound of significant interest to medicinal chemists and material scientists. The unique substitution pattern of chlorine and fluorine atoms on the phenol ring imparts specific electronic and steric properties that make it a valuable precursor for novel molecules.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The difluoro- substitution pattern, in particular, can modulate the acidity of the phenolic hydroxyl group and create unique intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for molecular recognition at biological targets.[1] The chloro- substituent provides an additional vector for synthetic modification or can play a role in the molecule's overall lipophilicity and binding characteristics. Consequently, this compound serves as a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[4][5][6]

Commercial Availability and Supplier Landscape

While not a common commodity chemical, 6-Chloro-2,3-difluorophenol is available from a select number of specialized chemical suppliers catering to the research and development sector. These suppliers range from large multinational corporations to smaller, more specialized manufacturers.

Table 1: Prominent Commercial Suppliers of 6-Chloro-2,3-difluorophenol

| Supplier Name | Country of Origin | Typical Purity | Notes |

| Apollo Scientific | UK | ≥97% | A primary manufacturer of fluorinated building blocks.[7] |

| Angene International | China | ≥95% | Listed as a supplier for CAS 186590-18-1. |

| Conier Chem & Pharma | China | Not specified | Listed as a supplier for CAS 186590-18-1. |

| Dabos | USA | Not specified | Distributor for Apollo Scientific products.[7] |

This table is representative and not exhaustive. Researchers should conduct their own market analysis.

It is crucial to note that some larger distributors, while listing the product, may act as resellers for primary manufacturers like Apollo Scientific. Furthermore, for highly specialized reagents, some suppliers explicitly state that they do not perform independent analytical testing, placing the onus of quality verification on the end-user. This underscores the importance of a rigorous supplier validation process.

A Self-Validating Protocol for Supplier Selection and Quality Assurance

The acquisition of a chemical reagent should be approached with the same scientific rigor as any other part of the experimental process. The following protocol outlines a self-validating system for selecting and qualifying a supplier for 6-Chloro-2,3-difluorophenol.

Step 1: Initial Screening and Documentation Request

The initial step involves identifying potential suppliers through chemical search engines and databases. Once a list of potential suppliers is compiled, the researcher should proactively request key documentation:

-

Certificate of Analysis (CoA): A batch-specific CoA is non-negotiable. This document provides critical information on the purity, identity, and physical properties of the specific lot being purchased.

-

Safety Data Sheet (SDS): Essential for proper handling, storage, and disposal.

-

Statement of Origin: While not always necessary for early-stage research, it can be important for long-term projects requiring supply chain transparency.

Step 2: Critical Evaluation of the Certificate of Analysis

The CoA is the single most important document for assessing the quality of a chemical reagent. A comprehensive CoA for 6-Chloro-2,3-difluorophenol should include the following:

-

Identity Confirmation: The method of identification should be clearly stated, typically through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure.

-

Purity Assessment: The purity value should be determined by a quantitative method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is generally acceptable for most research applications.

-

Water Content: Determined by Karl Fischer titration, this is a critical parameter as excess water can interfere with many organic reactions.

-

Residual Solvents: The synthesis of complex molecules often involves various solvents. The CoA should provide information on the levels of residual solvents, which can be detrimental to certain applications.

-

Physical Appearance: A simple but important parameter that should be consistent with the expected properties of the compound (e.g., white to off-white solid).

Step 3: Independent Analytical Verification (The Trust-but-Verify Principle)

Upon receipt of the material, it is best practice to perform in-house analytical verification, especially for a new supplier or a critical project. This typically involves:

-

¹H NMR Spectroscopy: To confirm the identity and check for organic impurities.

-

LC-MS or GC-MS: To confirm the molecular weight and assess purity.

This independent verification closes the loop on the quality assurance process and ensures that the material meets the standards required for the intended research.

Experimental Workflow and Visualization

The process of selecting and validating a supplier can be visualized as a logical workflow, ensuring that all critical checkpoints are met before the chemical is introduced into an experimental setting.

Caption: A flowchart illustrating the key steps in validating a commercial supplier for a critical research chemical.

Conclusion

Sourcing high-purity 6-Chloro-2,3-difluorophenol requires a systematic and scientifically rigorous approach. By moving beyond a simple price comparison and implementing a robust validation protocol centered on comprehensive documentation and independent verification, researchers can mitigate the risks of poor-quality reagents. This diligence ensures the integrity of experimental data and ultimately accelerates the pace of discovery in the competitive fields of drug development and materials science.

References

-

Conier Chem and Pharma Limited. ChemBuyersGuide.com. [Link]

-

Angene International Limited. ChemBuyersGuide.com. [Link]

-

High Purity CAS 590-18-1 Factory, Supplier. Wechem. [Link]

-

The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Certificate of analysis. Thermo Fisher Scientific. [Link]

-

A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene. ResearchGate. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Recent Advances in the Synthetic Application of Difluorocarbene. Thieme. [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Bentham Science. [Link]

-

2,3-Difluorophenol. Zhejiang Jitai New Material Co., Ltd. [Link]

-

CERTIFICATE OF ANALYSIS. Oakwood Products. [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 6-CHLORO-2 3-DIFLUOROPHENOL 25G - PC302898-25G [dabos.com]

Abstract: The strategic incorporation of fluorine into phenolic scaffolds represents a cornerstone of modern medicinal chemistry and drug discovery.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the selection, synthesis, and characterization of fluorinated phenol compounds for initial studies. We will explore the profound impact of fluorination on physicochemical properties, delve into synthetic methodologies, and outline key analytical techniques for compound verification. Furthermore, this guide will touch upon the biological relevance and safety considerations paramount to laboratory practice. Our objective is to equip researchers with the foundational knowledge and practical insights required to effectively leverage fluorinated phenols in their discovery programs.

The Strategic Imperative of Fluorine in Phenolic Scaffolds

The introduction of fluorine into a molecule can significantly alter its electronic properties, pKa, lipophilicity, and metabolic stability.[1][3][4] When applied to the phenol moiety—a common structural motif in biologically active compounds—these modifications can lead to profound enhancements in pharmacological profiles.

-

Modulation of Acidity (pKa): The high electronegativity of fluorine acts as a potent electron-withdrawing group, thereby increasing the acidity of the phenolic hydroxyl group. This modulation of pKa can be critical for optimizing interactions with biological targets and improving pharmacokinetic properties.

-

Enhanced Metabolic Stability: Fluorine substitution can block sites susceptible to oxidative metabolism, a common pathway for phenol degradation.[3] This "metabolic blocking" effect can increase a drug's half-life and bioavailability.

-

Increased Lipophilicity and Membrane Permeability: The incorporation of fluorine can enhance a molecule's lipophilicity, facilitating its passage through biological membranes.[3][4] This is a key consideration for oral bioavailability and CNS penetration.

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target engagement.[3]

Selecting Appropriate Fluorinated Phenols for Initial Screening

The choice of fluorinated phenols for initial studies depends on the specific therapeutic target and desired property modulations. A judicious selection of mono-, di-, and tri-fluorinated analogs, as well as those bearing other substituents, allows for a systematic exploration of structure-activity relationships (SAR).

| Compound Name | Structure | Key Attributes & Rationale for Inclusion |

| 2-Fluorophenol |  | Serves as a fundamental building block. The ortho-fluorine can influence intramolecular hydrogen bonding and modulate the hydroxyl group's acidity and conformation.[3] |

| 4-Fluorophenol |  | The para-positioning of fluorine exerts a strong electronic effect on the phenol, significantly lowering its pKa. It's a key starting point for exploring electronic modulation without direct steric hindrance at the ortho positions. |

| 2,4-Difluorophenol |  | Combines the effects of ortho and para fluorination, leading to a further increase in acidity and potential for enhanced biological activity through multipoint interactions. |

| 2,4,6-Trifluorophenol |  | Offers a highly electron-deficient aromatic ring, making it a valuable tool for probing interactions where π-stacking and electronic complementarity are crucial. It's also a versatile intermediate for further synthetic elaboration.[5] |

| 2-Bromo-4-fluorophenol |  | The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of a diverse library of analogs. It is a key intermediate in the synthesis of CNS drugs and kinase inhibitors.[6] |

Synthetic Strategies for Accessing Fluorinated Phenols

While many simple fluorinated phenols are commercially available, a foundational understanding of their synthesis is crucial for designing novel derivatives.

Diazotization-Hydrolysis of Fluoroanilines

A classical and reliable method involves the diazotization of a corresponding fluoroaniline followed by hydrolysis of the diazonium salt. This method is particularly useful for small-scale synthesis and when the starting fluoroaniline is readily accessible.

Caption: Diazotization-Hydrolysis workflow for fluorophenol synthesis.

Deoxyfluorination of Hydroxyphenols

More modern approaches involve the direct conversion of a hydroxyl group to a fluorine atom. This is particularly relevant when synthesizing polyfluorinated phenols from readily available di- or tri-hydroxylated precursors. Reagents like DAST (diethylaminosulfur trifluoride) and commercial kits such as PhenoFluor™ offer operationally simple methods for this transformation.[7][8][9]

Experimental Protocol: Deoxyfluorination using PhenoFluor™

-

Reagent Preparation: In a nitrogen-filled glovebox, add the starting phenol (1.0 equiv) to a dry reaction vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene to dissolve the phenol.

-

Reagent Addition: Add PhenoFluor™ reagent (1.2 equiv) and cesium fluoride (CsF, 2.0 equiv) to the reaction mixture.

-

Reaction: Seal the vial and heat the reaction at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Note: The reaction conditions, particularly temperature and time, may need to be optimized for different substrates. Electron-rich phenols may require higher temperatures and longer reaction times.[9]

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of fluorinated organic compounds.

-

¹H NMR: The proton NMR spectrum provides information about the substitution pattern on the aromatic ring. The hydroxyl proton signal can be broad and its chemical shift is concentration-dependent.[10]

-

¹³C NMR: Carbon NMR shows characteristic shifts for carbons attached to fluorine, with the C-F coupling constants providing valuable structural information.

-

¹⁹F NMR: This is a highly sensitive and definitive technique for characterizing fluorinated compounds.[11][12] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, and F-F or H-F coupling can confirm the substitution pattern.[11][13]

Table of Typical ¹⁹F NMR Chemical Shifts (relative to CFCl₃)

| Compound | Position of Fluorine | Typical ¹⁹F Chemical Shift (ppm) |

| 2-Fluorophenol | 2- | -135 to -145 |

| 3-Fluorophenol | 3- | -110 to -120 |

| 4-Fluorophenol | 4- | -115 to -125 |

Note: These are approximate ranges and can vary with solvent and other substituents.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: Look for the characteristic broad O-H stretch (around 3200-3600 cm⁻¹) and the strong C-F stretch (typically in the 1000-1300 cm⁻¹ region).

-

Mass Spectrometry: Provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.

Biological Activity and Applications

Fluorinated phenols are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[5] Their enhanced properties make them valuable in:

-

Enzyme Inhibition: The modified acidity and electronic nature of the phenol can lead to potent inhibition of enzymes like kinases and proteases.[3][6]

-

CNS-active Agents: Improved lipophilicity can facilitate blood-brain barrier penetration, making these compounds promising for neurological targets.[6]

-

Antimicrobial and Anthelmintic Agents: Studies have shown that fluorinated phenols can possess significant antimicrobial and anthelmintic activity.[14][15]

-

PET Imaging: The use of ¹⁸F-labeled fluorinated phenols is a growing area in positron emission tomography (PET) for diagnostic imaging.[1][4][16]

Caption: Key biological applications of fluorinated phenols.

Safety and Handling Considerations

Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when necessary, and chemically resistant gloves.[17]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[18]

-

Incompatible Materials: Store fluorinated compounds away from strong acids, bases, and oxidizing agents.[17]

-

Waste Disposal: Dispose of all fluorinated waste in clearly labeled, compatible containers according to institutional guidelines.[17]

-

Emergency Procedures: In case of skin contact, flush with copious amounts of water and apply calcium gluconate gel, as some compounds can generate hydrofluoric acid upon hydrolysis. Seek immediate medical attention for any exposure.[17][18]

Conclusion

Fluorinated phenols are a versatile and powerful class of compounds for initial studies in drug discovery and chemical biology. Their unique physicochemical properties, modulated by the strategic placement of fluorine atoms, offer a wealth of opportunities to enhance biological activity and pharmacokinetic profiles. A thorough understanding of their synthesis, characterization, and safe handling is essential for any researcher looking to harness their potential. This guide serves as a starting point for the rational design and implementation of fluorinated phenols in your research endeavors.

References

- BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem.

- Synthesis and Characterization of a Fluorinated Phenolic Resin/phenolic Resin Blend. (2016). Ingenta Connect.

- The Role of 2-Fluorophenol (CAS 367-12-4) in Modern Drug Discovery. (2026).

- The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. (2026).

- Exploring the Utility of Fluorinated Phenols in Modern Chemistry.

- PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. (2014). ACS Publications.

- Deoxyfluorination of Phenols. Organic Chemistry Portal.

- Synthesis method of poly-fluorinated phenol compound. (Patent No. CN105384603A). Google Patents.

- Deoxyfluorination of Phenols. (n.d.). DASH (Harvard).

- Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.

- Code of practice compressed fluorine and mixtures with inert gases.

- 18F-Deoxyfluorination of Phenols via Ru π-Complexes. (n.d.). PubMed Central.

- Fluorine in drug discovery: Role, design and case studies.

- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.

- Fluorine Safety. Purdue University.

- Fluorine: The New Kingpin of Drug Discovery. (2012). ResearchGate.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PubMed Central.

- Anthelmintic activity of fluorine-substituted phenols. (n.d.). ResearchGate.

- Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). PubMed Central.

- Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. (n.d.). MDPI.

- 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. (n.d.). NIH.

- Fluorine. (2022). Airgas.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed.

- 19F nuclear magnetic resonance as a tool to investigate microbial degradation of fluorophenols to fluorocatechols and fluoromuconates. (n.d.). Mendeley.

- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.

- Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (n.d.). MDPI.

- Physicochemical properties of some PFASs. (n.d.). ResearchGate.

-

An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols. (n.d.). ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjnAA2iKKA0tKaneOaApqk4L4iu7fP2pt-6vOY-zYwdXWK_uRbtBeLc0gc1rdFjR-3IyQXKpeo4uT-21btbJTbeq_gQK6PgulYgSspJrn_CilBIS7DqtcOgAhehaDENyYxHhZnaoMeChLyocNSeb6yUE9qrYwpai2ciiRaqMwL5AaELPArS2obt32mjxlW9RlkIDFx6q-4I3s4sFXYYIFsg40pwQtCmig56iBLjfk0pDvsblMnctZCzuEi9oWpxyPdg7wo2tRZkLCQDw==]([Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Fluorine in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deoxyfluorination of Phenols [organic-chemistry.org]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19F nuclear magnetic resonance as... preview & related info | Mendeley [mendeley.com]

- 14. researchgate.net [researchgate.net]

- 15. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

Application Notes and Protocols for Utilizing 6-Chloro-2,3-difluorophenol as a Versatile Building Block in Medicinal Chemistry